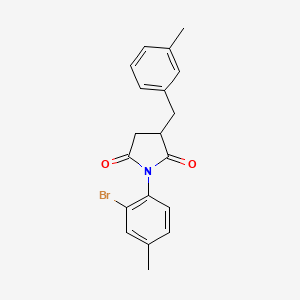
1-(2-bromo-4-methylphenyl)-3-(3-methylbenzyl)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-bromo-4-methylphenyl)-3-(3-methylbenzyl)-2,5-pyrrolidinedione, also known as BMBP, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. BMBP belongs to the class of pyrrolidinedione compounds and has been synthesized using various methods.
作用机制
The mechanism of action of 1-(2-bromo-4-methylphenyl)-3-(3-methylbenzyl)-2,5-pyrrolidinedione is not fully understood, but it has been suggested that this compound may exert its effects through the inhibition of certain enzymes or receptors. For example, this compound has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation. Additionally, this compound has been found to bind to certain receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis. Additionally, this compound has been found to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects. This compound has also been found to have effects on the central nervous system, including the modulation of neurotransmitter release and the enhancement of cognitive function.
实验室实验的优点和局限性
One advantage of using 1-(2-bromo-4-methylphenyl)-3-(3-methylbenzyl)-2,5-pyrrolidinedione in lab experiments is its potential to exhibit anti-cancer and neuroprotective effects, which may have implications for the development of new drugs. Additionally, this compound has been found to be relatively easy to synthesize using various methods. However, one limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action, which may hinder its clinical development.
未来方向
There are several future directions for the study of 1-(2-bromo-4-methylphenyl)-3-(3-methylbenzyl)-2,5-pyrrolidinedione. One direction is to further investigate its mechanism of action, which may provide insights into its potential therapeutic applications. Additionally, future studies may focus on the synthesis of analogs of this compound, which may exhibit improved pharmacological properties. Another direction is to investigate the potential applications of this compound in other fields, such as materials science and environmental chemistry.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its analogs in various fields of scientific research.
合成方法
1-(2-bromo-4-methylphenyl)-3-(3-methylbenzyl)-2,5-pyrrolidinedione has been synthesized using various methods, including the reaction of 1-(2-bromo-4-methylphenyl)-3-(3-methylbenzyl)pyrrolidine-2,5-dione with a suitable reagent. One such method involves the reaction of the starting material with sodium methoxide in methanol, followed by the addition of a suitable acid to yield this compound. Other methods include the reaction of the starting material with a suitable amine, followed by the addition of a suitable acid to yield this compound.
科学研究应用
1-(2-bromo-4-methylphenyl)-3-(3-methylbenzyl)-2,5-pyrrolidinedione has been found to have potential applications in various fields of scientific research. One such application is in the field of medicinal chemistry, where this compound has been found to exhibit anti-cancer activity. This compound has also been found to have potential applications in the field of neuroscience, where it has been found to exhibit neuroprotective effects. Additionally, this compound has been found to have potential applications in the field of organic chemistry, where it has been used as a starting material for the synthesis of other compounds.
属性
IUPAC Name |
1-(2-bromo-4-methylphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO2/c1-12-4-3-5-14(8-12)10-15-11-18(22)21(19(15)23)17-7-6-13(2)9-16(17)20/h3-9,15H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWVQYCPDOHGHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2CC(=O)N(C2=O)C3=C(C=C(C=C3)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{5-bromo-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4999750.png)

![3-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B4999765.png)
![ethyl 1-cyclohexyl-2-[(4-nitrobenzoyl)amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4999773.png)
![N'-cyclopropyl-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4999785.png)
![ethyl [3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B4999788.png)
![1-(butylsulfonyl)-3-[(4-chlorobenzyl)oxy]-2-propanol](/img/structure/B4999794.png)
![2-[2-(4-methoxyphenoxy)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4999801.png)
![2-({[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4999812.png)

![1-{[2-(2-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]carbonyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B4999828.png)
![dimethyl 5-({[3-(acetylamino)-4-(1-piperidinyl)phenyl]sulfonyl}amino)isophthalate](/img/structure/B4999840.png)
![2-(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide](/img/structure/B4999848.png)
![3-fluoro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4999851.png)